Methyl 1-chloro-2,7-naphthyridine-3-carboxylate
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Overview
Description
Methyl 1-chloro-2,7-naphthyridine-3-carboxylate is an organic compound belonging to the class of naphthyridines. These are heterocyclic aromatic compounds containing nitrogen atoms in a six-membered ring fused with a pyridine ring. The compound has a molecular weight of 222.63 g/mol and is known for its diverse applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-chloro-2,7-naphthyridine-3-carboxylate typically involves the reaction of 2-chloro-3-cyanopyridine with methyl chloroformate under basic conditions. The reaction proceeds through nucleophilic substitution, where the cyano group is replaced by a carboxylate group, followed by cyclization to form the naphthyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-chloro-2,7-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide, ammonia, and thiourea.
Major Products Formed
Oxidation: Naphthyridine oxides.
Reduction: Amine derivatives.
Substitution: Various substituted naphthyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-chloro-2,7-naphthyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of naphthyridine-based pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of methyl 1-chloro-2,7-naphthyridine-3-carboxylate involves its interaction with various molecular targets. The compound can bind to DNA and proteins, disrupting their normal functions. This interaction can lead to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The exact pathways and targets depend on the specific biological context and the derivatives of the compound used .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-chloro-1,7-naphthyridine-3-carboxylate: Similar structure but different positional isomer.
1,8-Naphthyridine derivatives: Known for their diverse biological activities and applications in medicinal chemistry.
1,5-Naphthyridine derivatives: Used in the synthesis of metal complexes and studied for their biological activities.
Uniqueness
Methyl 1-chloro-2,7-naphthyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 1-chloro-2,7-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)8-4-6-2-3-12-5-7(6)9(11)13-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTLYZXPSWAJOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C2C=NC=CC2=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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